2-Methoxyethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Overview
Description
2-Methoxyethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C24H23ClFNO4S and its molecular weight is 476.0 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methoxyethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is 475.1020352 g/mol and the complexity rating of the compound is 816. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Rhodium-Catalyzed Annulation : An efficient route to quinoline-2-carboxylates via rhodium-catalyzed oxidative [5+1] annulation of 2-vinylanilines with α-diazocarbonyl compounds was developed, tolerating various functional groups including methyl, methoxy, fluoro, chloro, and thienyl. This methodology has potential pharmaceutical industry applications (Wang et al., 2018).
Calcium Channel Antagonist Activities : Synthesis of new alkyl 2,6,6-(2,7,7)-trimethyl-4-(2-fluoro-3-chloro-5-trifluoromethylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates and their calcium antagonistic activities on isolated rabbit sigmoid colon were investigated, revealing the 2-methoxyethyl analogs as the most active derivatives (Bülbül et al., 2009).
Biological Activities
Anti-Mycobacterium Tuberculosis Agents : Synthesis of 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives evaluated for in vitro antituberculosis activity. The presence of a chloro, methyl, or methoxy group improved antituberculosis activity, suggesting a role in developing new therapeutic agents (Jaso et al., 2005).
c-Met Kinase Inhibitors : Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety as c-Met kinase inhibitors, with compounds exhibiting moderate to excellent antiproliferative activity against various cancer cell lines. A promising compound was identified as a multitargeted receptor tyrosine kinase inhibitor (Li et al., 2013).
Synthetic Methodologies
- Fluoro-3-Alkoxy-1,3-Butadienes Synthesis : An approach for the synthesis of 2-fluoro-3-alkoxy-1,3-butadienes yielding high results through HCl elimination, showcasing a method for generating compounds with potential application in organic synthesis and drug development (Patrick et al., 2002).
Properties
IUPAC Name |
2-methoxyethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClFNO4S/c1-13-20(24(29)31-9-8-30-2)23(21-15(25)5-3-6-16(21)26)22-17(27-13)11-14(12-18(22)28)19-7-4-10-32-19/h3-7,10,14,23,27H,8-9,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMPEZMRTLAXAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=C(C=CC=C4Cl)F)C(=O)OCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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